4-Bromo-5-methoxyisoquinoline
Description
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
4-bromo-5-methoxyisoquinoline |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-5-12-6-8(11)10(7)9/h2-6H,1H3 |
InChI Key |
PWRZTIABWQXLDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CN=CC(=C21)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via dehydration of glycerol to acrolein, which undergoes Michael addition with the amine precursor. Cyclization and aromatization yield the isoquinoline core. For 4-bromo-5-methoxy substitution, 3-bromo-4-methoxyphenethylamine is treated with concentrated sulfuric acid and sodium m-nitrobenzenesulfonate at 135°C for 3 hours.
Table 1: Skraup Condensation Parameters
| Parameter | Value |
|---|---|
| Temperature | 135°C |
| Reaction Time | 3 hours |
| Acid Catalyst | 70% H₂SO₄ |
| Yield | 70–75% |
| Purification | Column chromatography |
Post-condensation bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. This step attains 80% efficiency but requires strict temperature control to avoid over-bromination.
Directed Ortho-Lithiation Strategy
Directed ortho-lithiation (DoM) enables precise functionalization of isoquinoline precursors. This method leverages directing groups to position substituents regioselectively.
Lithiation and Quenching Protocol
5-Methoxyisoquinoline is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). The lithiated intermediate reacts with hexabromoethane to introduce bromine at the 4-position.
Table 2: DoM Reaction Conditions
| Parameter | Value |
|---|---|
| Base | LDA (2.5 equiv) |
| Temperature | −78°C |
| Electrophile | C₂Br₆ (1.2 equiv) |
| Yield | 85% |
| Regioselectivity | 92% |
This method’s key advantage is its high regioselectivity, though cryogenic conditions complicate scalability.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-mediated reactions allow modular assembly of substituted isoquinolines. A two-step protocol involves Suzuki-Miyaura coupling followed by methoxylation.
Suzuki Coupling of Boronic Acids
4-Bromoisoquinoline reacts with pinacolborane under Pd(OAc)₂ catalysis to form the 4-boronic ester. Subsequent coupling with methyl bromoacetate introduces the methoxy group.
Table 3: Cross-Coupling Optimization
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃/XANTPHOS |
| Solvent | 1,4-Dioxane |
| Temperature | 140°C (microwave) |
| Yield | 85% |
Microwave irradiation reduces reaction times from 24 hours to 1 hour, enhancing throughput.
Nucleophilic Substitution and Methoxylation Techniques
Nucleophilic aromatic substitution (SNAr) provides a direct route to 4-bromo-5-methoxyisoquinoline.
Two-Step Halogenation-Methoxylation
5-Nitroisoquinoline undergoes bromination at the 4-position using PBr₃ in acetic acid (75% yield). Catalytic hydrogenation reduces the nitro group to an amine, which is diazotized and replaced with methoxy via a Meerwein reaction.
Table 4: SNAr Reaction Metrics
| Step | Reagents | Yield |
|---|---|---|
| Bromination | PBr₃/AcOH | 75% |
| Diazotization | NaNO₂/H₂SO₄ | 68% |
| Methoxylation | CuBr/HBr | 60% |
This route suffers from moderate yields due to competing side reactions during diazotization.
Comparative Analysis of Synthetic Routes
Table 5: Method Comparison
| Method | Yield | Scalability | Cost |
|---|---|---|---|
| Skraup Condensation | 70% | High | Low |
| Directed Lithiation | 85% | Low | High |
| Cross-Coupling | 85% | Moderate | High |
| SNAr | 60% | Moderate | Moderate |
The Skraup method is optimal for bulk synthesis, while cross-coupling suits small-scale, high-purity applications. Directed lithiation remains niche due to operational complexity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products:
Substitution: Formation of 4-substituted-5-methoxyisoquinoline derivatives.
Oxidation: Formation of 5-methoxyisoquinoline-4-carboxylic acid.
Reduction: Formation of 4-bromo-5-methoxytetrahydroisoquinoline.
Scientific Research Applications
4-Bromo-5-methoxyisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxyisoquinoline involves its interaction with specific molecular targets. The bromine and methoxy groups influence its binding affinity and selectivity towards enzymes and receptors. The compound can inhibit or activate biological pathways, leading to various physiological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key differences between 4-Bromo-5-methoxyisoquinoline and its structural analogues:
Key Observations:
- Substituent Position: The position of bromine and methoxy groups significantly impacts reactivity. For example, 4-Bromo-6-methylisoquinoline’s methyl group at position 6 increases lipophilicity, whereas the methoxy group at position 5 in the target compound may improve solubility .
- Electronic Effects: The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing nitro group (-NO₂) in 4-Bromo-5-nitroisoquinoline. This difference influences their behavior in reactions like Suzuki couplings or nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
